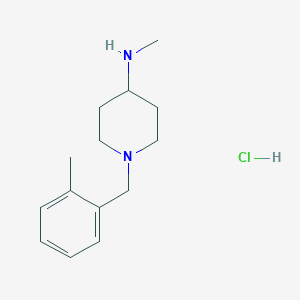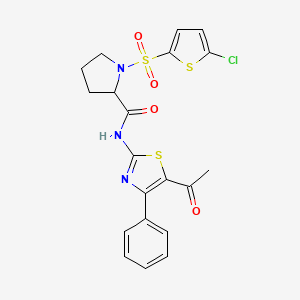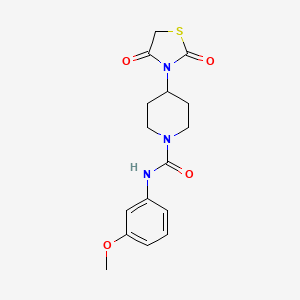
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of thiazolidinone derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide exerts its biological activity by modulating the activity of various enzymes and receptors in the body. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. Additionally, this compound has been found to modulate the activity of various neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to regulate gene expression by modifying chromatin structure through HDAC inhibition. This compound has also been found to regulate glucose and lipid metabolism through PPARγ activation. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its translational potential.
Direcciones Futuras
There are several future directions for 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide research. One future direction is to study the anticancer activity of this compound in vivo using animal models. Another future direction is to study the antidiabetic effects of this compound in human clinical trials. Additionally, future studies could investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Finally, future studies could investigate the potential of this compound as a lead compound for drug development in various fields.
Métodos De Síntesis
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide can be synthesized by reacting 3-methoxybenzaldehyde and 4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid.
Aplicaciones Científicas De Investigación
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, diabetes, and Alzheimer's disease. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to have antidiabetic effects by regulating glucose homeostasis and insulin sensitivity. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-13-4-2-3-11(9-13)17-15(21)18-7-5-12(6-8-18)19-14(20)10-24-16(19)22/h2-4,9,12H,5-8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQNPTVAFOCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



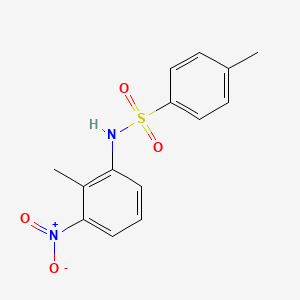
![N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide](/img/structure/B2789612.png)
![ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2789613.png)
![[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2789614.png)

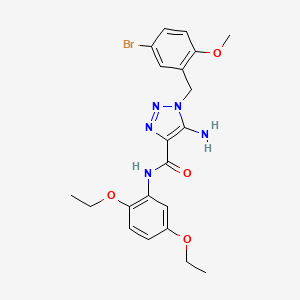
![N-(4-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2789621.png)

![3-((6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2789625.png)
![8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2789627.png)
